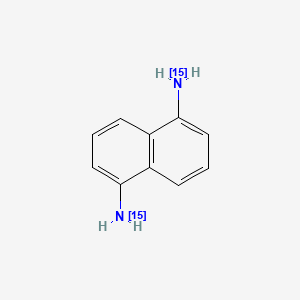
sodium;(113C)hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium hexadecanoate can be synthesized through the saponification of palmitic acid with sodium hydroxide. The reaction involves heating palmitic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium hexadecanoate and water:
C16H32O2 (palmitic acid) + NaOH → C16H31NaO2 (sodium hexadecanoate) + H2O
Industrial Production Methods
Industrial production of sodium hexadecanoate typically involves the saponification of palm oil, which is rich in palmitic acid. The process includes the following steps:
Hydrolysis: Palm oil is hydrolyzed to release free fatty acids, including palmitic acid.
Neutralization: The free fatty acids are neutralized with sodium hydroxide to form sodium salts, including sodium hexadecanoate.
Purification: The resulting sodium hexadecanoate is purified through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Sodium hexadecanoate undergoes various chemical reactions, including:
Oxidation: Sodium hexadecanoate can be oxidized to form hexadecanoic acid and other oxidation products.
Reduction: It can be reduced to form hexadecanol.
Substitution: Sodium hexadecanoate can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions typically involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
Oxidation: Hexadecanoic acid and other carboxylic acids.
Reduction: Hexadecanol.
Substitution: Halogenated hexadecanoates.
Aplicaciones Científicas De Investigación
Sodium hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in cell culture media as a source of fatty acids.
Medicine: Investigated for its potential role in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its emulsifying and surfactant properties .
Mecanismo De Acción
Sodium hexadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and emulsification of hydrophobic substances. In biological systems, sodium hexadecanoate can interact with cell membranes, altering their permeability and fluidity. This interaction is crucial for its role in drug delivery and cell culture applications .
Comparación Con Compuestos Similares
Similar Compounds
Sodium stearate: Another sodium salt of a fatty acid, with an 18-carbon chain (stearic acid).
Sodium oleate: The sodium salt of oleic acid, an unsaturated fatty acid with an 18-carbon chain and one double bond.
Sodium laurate: The sodium salt of lauric acid, a saturated fatty acid with a 12-carbon chain
Uniqueness
Sodium hexadecanoate is unique due to its specific chain length (16 carbons) and its widespread availability from palm oil. Its properties as an emulsifier and surfactant make it particularly valuable in the cosmetics and skincare industry. Additionally, its role in scientific research, particularly in cell culture and drug delivery, highlights its versatility and importance .
Propiedades
Fórmula molecular |
C16H31NaO2 |
|---|---|
Peso molecular |
279.40 g/mol |
Nombre IUPAC |
sodium;(113C)hexadecanoate |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i16+1; |
Clave InChI |
GGXKEBACDBNFAF-OMVBPHMTSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCC[13C](=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)
![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
